![molecular formula C15H19NO B2505800 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 2320524-36-3](/img/structure/B2505800.png)
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{7-Azabicyclo[221]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one is a compound that features a unique bicyclic structure The 7-azabicyclo[221]heptane moiety is a bridged heterocyclic nucleus, which is often found in biologically active substances
Méthodes De Préparation
The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be employed in the study of enzyme interactions and receptor binding due to its unique structure. In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind effectively to certain receptors, modulating their activity. This can lead to various biological effects, such as altering neurotransmitter release or inhibiting enzyme activity . The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one can be compared to other similar compounds, such as epibatidine and quinuclidine derivatives. These compounds also feature bridged bicyclic structures and exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which can lead to different binding affinities and biological effects . Other similar compounds include tropane and harmicine derivatives .
Propriétés
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-3-2-4-12(9-11)10-15(17)16-13-5-6-14(16)8-7-13/h2-4,9,13-14H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQGKSIVFFNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
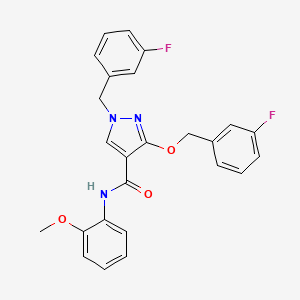

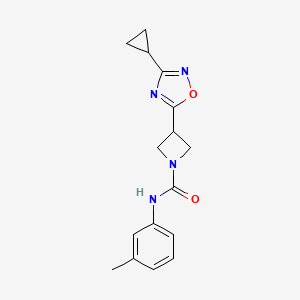
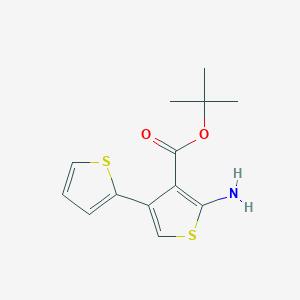
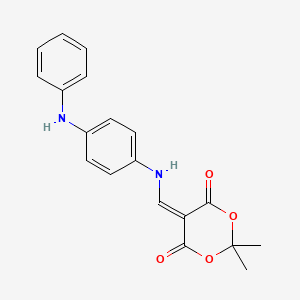
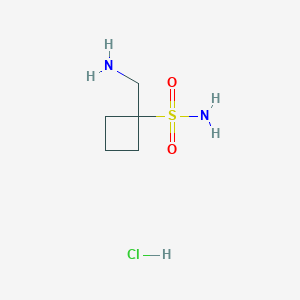
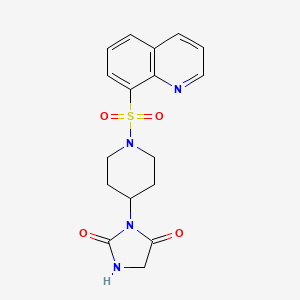


![1-[2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)

